molecular formula C8H9Cl2N3 B2880838 1,7-Naphthyridin-6-amine dihydrochloride CAS No. 2059993-86-9

1,7-Naphthyridin-6-amine dihydrochloride

Cat. No.: B2880838
CAS No.: 2059993-86-9
M. Wt: 218.08
InChI Key: VPSZDYYNHWTZGL-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-6-amine dihydrochloride (CAS 2059993-86-9) is a high-purity chemical compound offered as a solid for research and development purposes. With a molecular formula of C8H9Cl2N3 and a molecular weight of 218.08, it serves as a versatile and valuable building block in medicinal chemistry and drug discovery. The 1,7-naphthyridine scaffold is a recognized heterocyclic system known for its diverse biological activities. Research into 1,7-naphthyridine derivatives has identified compounds with significant pharmacological potential, including anticholinergic, cardiotonic, diuretic, bronchodilation, anti-inflammatory, and analgesic effects . These properties make the scaffold a prime candidate for investigating new therapeutic agents for conditions such as heart diseases, hypertension, and asthma . Furthermore, naphthyridine cores in general are of significant interest in chemical biology, where they are explored as fluorescent probes and nucleoside analogues for studying nucleic acids and enzyme interactions . Naturally derived naphthyridines also exhibit a broad spectrum of bioactivities, including anti-infectious and anticancer properties, highlighting the scaffold's importance in pharmaceutical research . As a functionalized derivative, this compound provides researchers with a key intermediate for further synthetic elaboration. It is intended for use in laboratory-scale experiments and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,7-naphthyridin-6-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.2ClH/c9-8-4-6-2-1-3-10-7(6)5-11-8;;/h1-5H,(H2,9,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSZDYYNHWTZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2N=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 1,7 Naphthyridin 6 Amine and Its Derivatives

Positional Isomerism and Pharmacological Profiles

Naphthyridines can exist as six distinct positional isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each defined by the relative positions of the two nitrogen atoms in the fused ring system. mdpi.commdpi.com This variation in nitrogen placement leads to significant differences in the electronic distribution and steric properties of the molecules, which in turn dictates their pharmacological profiles. mdpi.com

Historically, different isomers have been associated with distinct therapeutic applications. For instance, the 1,8-naphthyridine (B1210474) core is a well-known pharmacophore in a number of antibacterial agents, such as nalidixic acid. mdpi.com In contrast, the 1,6-naphthyridine (B1220473) and 1,7-naphthyridine (B1217170) scaffolds have more recently emerged as promising frameworks for the development of kinase inhibitors. researchgate.netnih.gov For example, a variety of 1,7-naphthyridine derivatives have been investigated as potent inhibitors of phosphatidylinositol-5-phosphate (B1243415) 4-kinase type 2 alpha (PIP4K2A). nih.gov

Influence of Substituents on Biological Activities

The biological activity of 1,7-naphthyridin-6-amine (B1612697) derivatives can be finely tuned by the introduction of various substituents onto the core scaffold. SAR studies have systematically explored the effects of modifying the exocyclic amine group, introducing halogen atoms, and appending functionalized side chains.

Modifications to the 6-amino group of the 1,7-naphthyridine core can significantly impact biological activity. The nature of the substituent on the amine can influence factors such as steric hindrance, electronic properties, and the ability to form hydrogen bonds with the target protein. For instance, in the context of PIP4K2A inhibition, the secondary amine attached to a carbonyl group has been observed to form a hydrogen bond with the Lys209 residue in the kinase's active site. nih.gov

The table below illustrates the impact of modifications at the R1 position, which often involves the amine group, on the inhibitory activity against PIP4K2A.

Compound IDR1 SubstituentR2 SubstituentPIP4K2A IC50 (nM)
1-(CH2)2OH4-methoxyphenyl130
2-CH34-methoxyphenyl>10000
3-(CH2)2N(CH3)24-methoxyphenyl280

Data compiled from published research findings.

As shown in the table, a hydroxyl-terminated ethyl group at R1 (Compound 1) is well-tolerated. In contrast, a simple methyl group (Compound 2) leads to a dramatic loss of activity. The presence of a dimethylaminoethyl group (Compound 3) results in a moderate decrease in potency compared to the hydroxyethyl (B10761427) substituent.

The introduction of halogen atoms at specific positions on the 1,7-naphthyridine ring system is a common strategy to modulate pharmacological activity. Halogens can alter the electronic properties of the ring, influence metabolic stability, and provide additional contact points for interaction with the target protein. nih.gov

In the development of PIP4K2A inhibitors, the introduction of a chlorine atom at the C5 position of the 1,7-naphthyridine core was found to be beneficial. acs.org This substitution likely results in a favorable halogen interaction with a phenylalanine residue (Phe200) in the active site, leading to improved biochemical potency and lipophilic ligand efficiency. acs.org

The following table demonstrates the effect of halogenation on PIP4K2A inhibitory activity.

Compound IDR1 SubstituentR2 SubstituentHalogen at C5PIP4K2A IC50 (nM)
4-(CH2)2OH4-methoxyphenylNo130
5-(CH2)2OH4-methoxyphenylYes (Cl)45

Data compiled from published research findings.

The data clearly indicates that the addition of a chlorine atom at the C5 position (Compound 5) enhances the inhibitory activity by nearly three-fold compared to the non-halogenated analogue (Compound 4).

The attachment of functionalized side chains at various positions of the 1,7-naphthyridine scaffold is a key strategy for optimizing biological activity and physicochemical properties. The nature, length, and flexibility of these side chains can significantly influence target binding and cellular permeability.

For instance, in the context of PIP4K2A inhibitors, a variety of side chains have been explored at the R2 position. An ethoxybiphenyl motif at this position was found to extend into a hydrophobic subpocket adjacent to the hinge region of the ATP binding site. acs.org

The table below showcases the influence of different functionalized side chains at the R2 position on PIP4K2A inhibition.

Compound IDR1 SubstituentR2 SubstituentPIP4K2A IC50 (nM)
6-(CH2)2OH4-ethoxyphenyl66
7-(CH2)2OH4-(trifluoromethoxy)phenyl120
8-(CH2)2OH4-bromophenyl>10000

Data compiled from published research findings.

These results highlight the sensitivity of the target to the substituent at the R2 position. An ethoxyphenyl group (Compound 6) is well-tolerated. The replacement with a trifluoromethoxyphenyl group (Compound 7) leads to a slight decrease in potency. However, a bromo-substitution on the phenyl ring (Compound 8) results in a complete loss of activity, indicating a strict requirement for the nature of the substituent in this hydrophobic pocket.

SAR in Specific Biological Target Classes

The 1,7-naphthyridine scaffold has proven to be a versatile template for the design of inhibitors targeting various enzyme families, with kinase inhibitors being a particularly prominent class.

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 1,7-naphthyridine core has been successfully employed as a scaffold for the development of potent and selective kinase inhibitors.

As detailed in the preceding sections, extensive SAR studies have been conducted on 1,7-naphthyridine derivatives as inhibitors of PIP4K2A. nih.gov The key interactions identified from co-crystal structures include a hydrogen bond between the naphthyridine nitrogen at position 7 and the backbone nitrogen of Val199 in the kinase hinge region. acs.org Additionally, a π-π T-stacking interaction between the terminal naphthyridine ring system and the adjacent Phe200 side chain is crucial for binding. acs.org The substituent at the 6-amino group can form hydrogen bonds and salt-bridge interactions with Thr232 and Lys209. acs.org

Beyond PIP4K2A, derivatives of 1,7-naphthyridine have also been explored as inhibitors of other kinases, such as the Fibroblast Growth Factor Receptors (FGFRs). These studies further underscore the potential of the 1,7-naphthyridine scaffold as a privileged structure in kinase inhibitor design.

DNA Gyrase Inhibitor SAR

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that modulates DNA topology and is a validated target for antibacterial agents. Novel bacterial topoisomerase inhibitors (NBTIs) often feature a heterocyclic core that interacts with the enzyme-DNA complex. While direct SAR studies on 1,7-naphthyridin-6-amine as a DNA gyrase inhibitor are limited in publicly available literature, valuable insights can be drawn from studies on analogous structures, particularly tricyclic NBTIs where the core amine or amide functionality plays a crucial role in enzyme inhibition.

Research on tricyclic NBTIs has highlighted the significance of the substituent at the position equivalent to the 6-amino group of the 1,7-naphthyridine ring. A key finding is that an amide moiety at this position is often more potent than an amine. For instance, in a series of tricyclic NBTIs, the amide analog 1a was found to be tenfold more potent against S. aureus DNA gyrase than its corresponding amine counterpart 2a . nih.gov A similar trend was observed for the diazatricyclic compounds, where amide 1b was 18 times more active than amine 2b against DNA gyrase. nih.gov

The table below illustrates the comparative inhibitory activities of amide and amine derivatives in a tricyclic NBTI series against S. aureus DNA gyrase.

CompoundCore StructureR GroupDNA Gyrase IC₅₀ (nM)
1a Azatricyclic-C(O)CH₃150
2a Azatricyclic-CH₃1500
1b Diazatricyclic-C(O)CH₃Not reported
2b Diazatricyclic-CH₃Not reported

These findings suggest that for the development of 1,7-naphthyridin-6-amine derivatives as DNA gyrase inhibitors, modification of the 6-amino group to an amide or other functionalities capable of forming strong hydrogen bonds could be a promising strategy to enhance potency.

PARP1 Inhibitor SAR

Poly(ADP-ribose) polymerase-1 (PARP1) is a key enzyme in the DNA damage response pathway, and its inhibitors have emerged as effective anticancer agents. The SAR of PARP1 inhibitors often revolves around a pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ substrate. While specific SAR data for 1,7-naphthyridin-6-amine derivatives as PARP1 inhibitors is not extensively documented, studies on structurally related 1,3,4,5-tetrahydro-benzo[c] nih.govrsc.org-naphthyridin-6-ones provide valuable insights into the structural requirements for potent PARP1 inhibition.

In a study of these partially saturated aza-5[H]-phenanthridin-6-ones, it was discovered that partial saturation of the C-ring resulted in derivatives that were several times more potent than their aromatic C-ring counterparts. The introduction of tertiary amines into the structure to enhance aqueous solubility was also a key aspect of their design.

The general trend observed was that the nature and position of substituents on the tetrahydro-benzo portion of the molecule significantly influenced the inhibitory activity. The table below summarizes the PARP1 inhibitory activity of selected 1,3,4,5-tetrahydro-benzo[c] nih.govrsc.org-naphthyridin-6-one derivatives.

CompoundPARP1 IC₅₀ (µM)
3a HH0.12
3b 8-FH0.08
3c 9-FH0.15
3d 8-MeH0.25
3e H3-morpholinomethyl0.03

From this data, it is evident that small, electron-withdrawing groups like fluorine at the 8-position (3b ) can enhance potency compared to the unsubstituted analog (3a ). Conversely, an electron-donating methyl group at the same position (3d ) leads to a decrease in activity. A significant enhancement in potency was observed with the introduction of a morpholinomethyl group at the 3-position of the naphthyridinone core (3e ), highlighting the importance of this position for favorable interactions with the enzyme.

These findings suggest that for 1,7-naphthyridin-6-amine derivatives, strategic placement of substituents on the fused benzene (B151609) ring and modifications at other positions of the naphthyridine core could lead to potent PARP1 inhibitors.

Regioselectivity in Nucleophilic Substitution and its SAR Implications

The functionalization of the 1,7-naphthyridine ring system through nucleophilic substitution is a critical step in the synthesis of diverse derivatives for SAR studies. The inherent electronic properties of the naphthyridine nucleus, with its electron-deficient pyridine (B92270) rings, dictate the regioselectivity of these reactions.

In the 1,7-naphthyridine scaffold, the positions ortho and para to the ring nitrogens are activated towards nucleophilic attack. Specifically, the C2, C4, C5, and C8 positions are the most electrophilic. The precise regioselectivity can be influenced by the presence of leaving groups (such as halogens) and the reaction conditions.

For a hypothetical di-substituted 1,7-naphthyridine, for example, a 5,8-dichloro-1,7-naphthyridine, the substitution of the first chlorine atom would likely occur at the more activated position. The relative reactivity of the C5 and C8 positions would depend on the electronic effects of the substituents and the stability of the Meisenheimer intermediate formed during the reaction.

The regioselective introduction of different nucleophiles allows for the systematic exploration of the chemical space around the 1,7-naphthyridine core, which has profound implications for SAR. For instance, in the context of DNA gyrase or PARP1 inhibition, the ability to selectively introduce various amine, alcohol, or thiol substituents at specific positions enables the fine-tuning of the molecule's interaction with the target enzyme.

If a particular region of the binding pocket is known to be hydrophobic, regioselective substitution can be used to introduce lipophilic groups at the corresponding position on the naphthyridine scaffold. Conversely, if a hydrogen bond donor or acceptor is required for optimal binding, a nucleophile containing the appropriate functional group can be selectively introduced.

Biological Activity and Pharmacological Potential of 1,7 Naphthyridin 6 Amine Derivatives

Antimicrobial Activity Studies (in vitro)

While the broader naphthyridine class of compounds has demonstrated significant antimicrobial properties, specific data on the antimicrobial activity of 1,7-Naphthyridin-6-amine (B1612697) derivatives are notably limited in publicly available scientific literature. A comprehensive review of naphthyridine derivatives with antimicrobial activity highlighted that while isomers like 1,8- and 1,5-naphthyridine (B1222797) are well-studied, to date, no 1,7-naphthyridine (B1217170) derivative has been reported to exhibit significant antimicrobial activity. Much of the documented research on the antimicrobial effects of naphthyridines focuses on other isomers, such as the well-established antibacterial agent nalidixic acid, a 1,8-naphthyridine (B1210474) derivative.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is a lack of specific studies detailing the in vitro antibacterial efficacy of 1,7-Naphthyridin-6-amine derivatives against Gram-positive and Gram-negative bacterial strains. However, research on other naphthyridine isomers provides a context for the potential of this chemical scaffold. For instance, certain naphthyridone compounds have been shown to be more potent against Gram-negative species than Gram-positive bacteria. researchgate.net In contrast, some synthetic quaternary ammonium (B1175870) lipids and their precursor phosphonium (B103445) salts have demonstrated remarkable antibacterial activity against Gram-positive isolates of Enterococcus and Staphylococcus genera but were inactive against the tested Gram-negative species. researchgate.net

Antifungal Efficacy

Similar to the antibacterial data, there is a scarcity of research focused on the antifungal efficacy of 1,7-Naphthyridin-6-amine derivatives. However, studies on other naphthyridine-containing compounds have shown promise. For example, some synthetic spiro β-lactams and thiazolidinones possessing a 1,8-naphthyridine moiety have displayed good efficacy against both bacteria and fungi. nih.gov Furthermore, certain 1,6-naphthyridine (B1220473) derivatives have also been explored for the treatment of fungal infections. nih.gov

Activity against Resistant Strains

The activity of 1,7-Naphthyridin-6-amine derivatives against resistant bacterial strains is an area that remains to be explored. The broader class of naphthyridines has shown potential in this area. For example, some 1,8-naphthyridine derivatives have been found to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a role as adjuvants in combating bacterial resistance. nih.gov Specifically, certain derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). niscpr.res.in

Anticancer Activity Research (in vitro)

In contrast to the limited antimicrobial data, the anticancer potential of 1,7-naphthyridine derivatives has been more specifically investigated, with a notable example being the bisindole alkaloid, Bisleuconothine A.

Inhibition of Cancer Cell Proliferation

Bisleuconothine A, a 1,7-naphthyridine alkaloid isolated from the bark of Leuconotis griffithii, has demonstrated significant antiproliferative properties against various human cancer cell lines in vitro. mdpi.com Research has shown that this compound inhibits the proliferation of several colorectal cancer cell lines. Specifically, the half-maximal inhibitory concentration (IC₅₀) values were determined for HCT116, SW480, HT29, and SW620 colorectal cancer cells. Furthermore, Bisleuconothine A exhibited potent anticancer effects in U373 glioma cells, with an IC₅₀ value of 5.95 μM. Another 1,7-naphthyridine compound, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] researchgate.netnih.govnaphthyridine-2-one, isolated from Streptomyces albogriseolus, has also displayed anticancer potency against the HGC-27 human stomach carcinoma cell line. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Bisleuconothine A

Cell LineCancer TypeIC₅₀ (μM)
HCT116Colorectal Cancer2.74 ± 0.22
SW480Colorectal Cancer3.18 ± 0.08
HT29Colorectal Cancer1.09 ± 0.06
SW620Colorectal Cancer3.05 ± 0.17
U373Glioma5.95

Induction of Apoptosis

The mechanism behind the antiproliferative effects of Bisleuconothine A involves the induction of apoptosis, or programmed cell death. In vitro studies have shown that Bisleuconothine A inhibits cell proliferation in HCT116 and SW480 colorectal cancer cells by inducing apoptosis, which is characterized by an increase in the cleavage of caspases. Further investigation into its effect on glioma cells revealed that Bisleuconothine A induces apoptosis through a ROS-mediated activation of the Bax-caspase-9-caspase-3 pathway. This was supported by an observed increase in reactive oxygen species (ROS) levels, alterations in the glutathione (B108866) ratio, suppression of superoxide (B77818) dismutase (SOD) activity, and the upregulation of pro-apoptotic gene expression. Flow cytometric analysis also indicated that Bisleuconothine A can induce a weak G0/G1 cell cycle arrest in colorectal cancer cells. mdpi.com

Specific Cancer Cell Line Studies

Investigations into the anticancer properties of 1,7-naphthyridine derivatives have identified promising activity, although research across a wide spectrum of cancer cell lines remains limited. A notable example is the naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, isolated from the bark of Leuconotis griffithii. nih.gov This compound has demonstrated significant antiproliferative effects against several human colon cancer cell lines. nih.gov

Bisleuconothine A is understood to exert its antineoplastic effects by inhibiting the WNT signaling pathway and inducing cell cycle arrest at the G0/G1 phase. nih.gov Its efficacy has been quantified in vitro, showing potent activity against a panel of colon cancer cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of Bisleuconothine A against Colon Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (μM)
HT29 Colon Carcinoma 1.09
SW480 Colon Adenocarcinoma 2.74
SW620 Colon Adenocarcinoma 3.05

Data sourced from scientific studies on Bisleuconothine A. nih.gov

While these findings are significant, there is a notable lack of published research on the effects of 1,7-naphthyridine derivatives on other specific cancer cell lines such as MCF7 (breast), H1299 (lung), A549 (lung), HeLa (cervical), CEM-SS (leukemia), DU145 (prostate), or HCC 1395 (breast). Broader studies on other naphthyridine isomers have shown activity against lines like HeLa and MCF-7, but these findings are not specific to the 1,7-naphthyridine structure. nih.govnih.gov

Antiviral Activity Investigations

The antiviral potential of the naphthyridine class of compounds has been explored, with notable successes found in derivatives of the 1,5-, 1,6-, and 1,8-isomers. For instance, certain 1,6-naphthyridine analogues are potent against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). nih.gov Additionally, derivatives of the 1,5-naphthyridine alkaloid have shown activity against the Human Immunodeficiency Virus (HIV). nih.gov

However, within the body of scientific literature, there is a distinct absence of studies demonstrating significant antiviral activity for derivatives of the 1,7-naphthyridine scaffold. One 2023 review of the antimicrobial activity of naphthyridine derivatives explicitly noted that, to date, no 1,7-naphthyridine derivative has been identified with such properties. mdpi.com Therefore, this remains an unexplored area for this particular isomer.

Anti-inflammatory and Analgesic Effects

Preclinical research suggests that the 1,7-naphthyridine structure may be a promising scaffold for the development of anti-inflammatory and analgesic agents. A patent for novel 1,7-naphthyridine derivatives claims their utility for treating various diseases due to strong anti-inflammatory and analgesic effects, among other activities. General studies on different classes of naphthyridines have also pointed to their potential in modulating inflammatory pathways. For example, some derivatives have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. nih.gov While this indicates a class-wide potential, specific and detailed preclinical studies quantifying these effects for 1,7-naphthyridine derivatives are not extensively available in peer-reviewed literature.

Central Nervous System (CNS) Activity (in vitro/preclinical)

The potential for naphthyridine derivatives to act on the central nervous system has been an area of growing interest, with research touching upon anticonvulsant, antidepressant, and neuroprotective activities, particularly for the 1,8-naphthyridine isomer. nih.gov

While the broader class of naphthyridines has been investigated for anticonvulsant properties, specific preclinical data focusing on 1,7-naphthyridine derivatives is not currently available. Reviews of the biological activities of 1,8-naphthyridines mention potential applications as anticonvulsant agents, but this activity has not been specifically documented for the 1,7-isomer. nih.govresearchgate.net

Similar to the anticonvulsant activity, the potential for 1,7-naphthyridine derivatives in the context of depression is largely unexplored. Research into other, structurally related isomers, such as benzo nih.govresearchgate.netnaphthyridine alkaloids, has shown some antidepressant activity in animal models. tandfonline.com However, these findings cannot be directly extrapolated to the 1,7-naphthyridine core, and dedicated studies are required to determine if this pharmacological potential exists.

The development of therapies for Alzheimer's disease is a significant area of medicinal chemistry, and various naphthyridine isomers have been explored as potential therapeutic agents. Research has predominantly focused on 1,8-naphthyridine derivatives as inhibitors of cholinesterases (AChE and BuChE) and modulators of calcium channels. nih.gov

For the 1,7-naphthyridine scaffold, research is more limited but has pointed to a potential, different mechanism of action. A study disclosed a series of novel 1,7- and 2,7-naphthyridine (B1199556) derivatives as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5). nih.gov PDE5 inhibitors are investigated for various therapeutic applications, including cognitive enhancement, which could have relevance for neurodegenerative diseases like Alzheimer's. However, the primary focus of the published study was on other therapeutic areas. nih.gov Thus, while a plausible target has been identified, dedicated research into the anti-Alzheimer's potential of 1,7-naphthyridine derivatives is still in its infancy.

Immunomodulatory Activities

The immunomodulatory potential of the broader naphthyridine class of compounds is recognized, with various derivatives demonstrating anti-inflammatory effects. Research into specific 1,5- and 1,8-naphthyridine derivatives has shown an ability to modulate the immune response by reducing the production of pro-inflammatory mediators. For instance, certain canthin-6-one (B41653) derivatives, which contain a 1,5-naphthyridine core, have been observed to decrease levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and other inflammatory markers in cellular models. nih.gov Similarly, some novel 1,8-naphthyridine derivatives have been synthesized and evaluated for their anti-inflammatory activity, which is suggested to be mediated through the downregulation of pro-inflammatory cytokines. nih.govtandfonline.com

While these findings establish the immunomodulatory potential within the larger naphthyridine family, specific studies focusing on the immunomodulatory activities of 1,7-naphthyridin-6-amine and its close derivatives are not extensively detailed in currently available public literature. The general anti-inflammatory properties of the naphthyridine scaffold, however, suggest that 1,7-naphthyridine derivatives could warrant further investigation in this area.

Miscellaneous Biological Activities

A European patent application provides an overview of several potential pharmacological effects of novel 1,7-naphthyridine derivatives, indicating a broad spectrum of activity for this chemical class. googleapis.com

Anticholinergic Effects

The aforementioned patent discloses that certain newly synthesized 1,7-naphthyridine derivatives exhibit potent anticholinergic effects. googleapis.com This activity suggests a potential for these compounds to act as antagonists at cholinergic receptors, which could have implications for treating a variety of conditions. However, the patent does not provide specific data on the anticholinergic activity of 1,7-naphthyridin-6-amine dihydrochloride (B599025) itself.

Cardiotonic Effects

The same patent document also makes claims regarding the cardiotonic effects of novel 1,7-naphthyridine derivatives, suggesting they may increase the force of contraction of the heart muscle. googleapis.com This positive inotropic action could be beneficial in conditions characterized by reduced cardiac output. Specific experimental data for 1,7-naphthyridin-6-amine derivatives in this context is not detailed in the available literature.

Diuretic Effects

The potential for 1,7-naphthyridine derivatives to act as diuretics is another claim made within the patent literature. googleapis.com Diuretic action involves promoting the excretion of urine, a key therapeutic strategy in managing conditions such as hypertension and edema. Further research is required to substantiate and quantify the diuretic potential of specific 1,7-naphthyridin-6-amine derivatives.

Bronchodilation Effects

The patent also suggests that novel 1,7-naphthyridine derivatives possess bronchodilation effects, which would be relevant for the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma. googleapis.com While some novel 1,7- and 2,7-naphthyridine derivatives have been identified as potent and specific phosphodiesterase 5 (PDE5) inhibitors, which can lead to smooth muscle relaxation, direct evidence linking this to bronchodilation in the context of 1,7-naphthyridin-6-amine is not yet established. nih.gov

Antioxidant Properties

Computational and Theoretical Studies on 1,7 Naphthyridin 6 Amine and Naphthyridine Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of naphthyridine derivatives. These calculations provide a detailed picture of the electronic distribution and energy landscape of the molecules.

The electronic structure of a molecule dictates its reactivity, stability, and photophysical properties. For naphthyridine analogs, DFT calculations are commonly employed to determine key electronic parameters. researchgate.net Geometry optimization is typically performed to find the lowest energy conformers before further computational analysis. nih.govresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For instance, studies on push-pull naphthyridine chromophores have shown that compared to the parent naphthyridine, strategically substituted derivatives exhibit smaller energy gaps, which is a desirable trait for applications in non-linear optics. rsc.org

Molecular Electrostatic Potential (MESP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering insights into intermolecular interactions. researchgate.net

Table 1: Theoretical Electronic Properties of Selected Naphthyridine Derivatives

Compound/Derivative ClassComputational MethodCalculated PropertyFindingReference
Substituted 1,8-NaphthyridinesDFT/B3LYP/6-31G(d)HOMO-LUMO Energy GapElectronic properties were correlated with in vitro cytotoxicity data. researchgate.net
Push-Pull 2,7-Naphthyridine (B1199556) ChromophoresDFT/TD-DFTFrontier Molecular Orbital (FMO) Energy GapDerivatives showed smaller energy gaps compared to the parent naphthyridine, enhancing non-linear optical properties. rsc.org
1,7-Naphthyridine (B1217170) AnaloguesDFT/B3LYP/6-311g(d)Geometry OptimizationLowest energy conformers were obtained for subsequent QSAR and docking studies. nih.gov

Computational methods can be used to model the mechanisms of chemical reactions involving naphthyridine derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. For example, DFT studies have been performed to explore the mechanisms underlying the interactions of cocatalysts in polymerization reactions, a field where metal complexes of naphthyridine ligands can be relevant. researchgate.net While detailed computational modeling of the reaction pathways for the synthesis of 1,7-Naphthyridin-6-amine (B1612697) itself is not extensively documented in the reviewed literature, the principles are widely applied in heterocyclic chemistry to understand reaction feasibility, selectivity, and kinetics. researchgate.net

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a ligand's biological activity.

Docking studies on 1,7-naphthyridine and its isomeric analogs have revealed key interactions that modulate their inhibitory activity against various protein targets. For instance, in a study of 1,7-naphthyridine analogues as inhibitors of PIP4K2A, a lipid kinase implicated in cancer, molecular docking was used to elucidate the binding modes of the most potent compounds. nih.govresearchgate.net The results indicated that hydrogen bonding, pi-pi stacking, and pi-cation interactions with specific amino acid residues within the receptor's active site are crucial for high binding affinity. nih.govresearchgate.net

Similarly, various 1,8-naphthyridine (B1210474) derivatives have been docked into the active sites of targets like DNA gyrase and the Mycobacterium tuberculosis InhA enzyme. mdpi.comnih.gov These studies help to rationalize the observed structure-activity relationships (SAR) and guide the synthesis of more potent inhibitors. For example, docking of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues against the InhA enzyme helped predict how ligands would bind within the active site. nih.gov The stability of the predicted protein-ligand complexes is often further assessed using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the complex over time. rsc.orgnih.gov

Table 2: Summary of Molecular Docking Studies on Naphthyridine Analogs

Naphthyridine ScaffoldProtein TargetKey FindingsInteraction TypesReference
1,7-NaphthyridinePIP4K2AIdentified compounds with high binding affinity and predicted binding poses.Hydrogen bonding, pi-pi interaction, pi-cation interaction. nih.govresearchgate.net
1,8-NaphthyridineInhA (M. tuberculosis)Predicted binding modes of anti-tubercular compounds within the enzyme's active site.Not specified. nih.gov
1,8-NaphthyridineDNA GyraseIdentified potent brominated derivatives with high inhibitory effect.Not specified. mdpi.com
1,8-NaphthyridineAdenosine A2A ReceptorDerivatives showed good binding efficiency, suggesting potential as A2A receptor antagonists.Not specified. nih.gov

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. The computational techniques described above, particularly molecular docking and molecular dynamics, are central to SBDD.

The process often begins with the identification of a "hit" compound, which can then be optimized into a "lead" with improved potency and pharmacokinetic properties. For 1,7-naphthyridine inhibitors of PIP4K2A, the insights gained from docking studies, which highlight the essential interactions for binding, provide a roadmap for structural modifications. nih.gov This allows for the rational design of new analogs with enhanced affinity and selectivity. nih.govresearchgate.net

Molecular hybridization is another design strategy where multiple pharmacophore units from known biologically active structures are combined into a single framework. nih.gov This approach was used to design 1,8-naphthyridine-3-carbonitrile derivatives by combining the naphthyridine core with piperazine (B1678402) and benzamide (B126) moieties, known for their anti-tubercular properties. nih.gov The designed compounds were then synthesized and evaluated, demonstrating the power of this computational-guided strategy.

Prediction of Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of compounds and their biological activity. nih.govresearchgate.net By developing robust QSAR models, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug discovery process.

For a series of 1,7-naphthyridine analogues, various machine learning algorithms, including Multiple Linear Regression (MLR), Artificial Neural Network (ANN), and Support Vector Machine (SVM), were used to build QSAR models to predict their PIP4K2A inhibitory activity. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were calculated and used as input for the models. The study found that the SVM model showed the highest predictive capability. nih.govresearchgate.net Such models not only predict activity but can also provide insights into which molecular properties are most important for the desired biological effect. nih.gov

Table 3: Performance of QSAR Models for Predicting PIP4K2A Inhibitory Activity of 1,7-Naphthyridine Analogues

ModelExternal Validation (Q_EX)Internal Validation (R_TR)Key InsightReference
Support Vector Machine (SVM)0.87930.9845Demonstrated the highest predictive capability. nih.gov
Artificial Neural Network (ANN)0.75810.9468 (Correlation Coefficient)Showed high predictive performance. nih.gov
Multiple Linear Regression (MLR)0.7662Not specifiedProvided a highly interpretable mathematical relationship between structure and activity. nih.gov

Note: Q_EX refers to the predictive squared correlation coefficient for the external test set. R_TR refers to the correlation coefficient for the training set.

Solvatochromism and Optical Property Simulations

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Simulating these effects is important for designing molecules for applications such as sensors and organic light-emitting diodes (OLEDs). Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules in various environments. rsc.orgresearchgate.net

Computational studies on naphthyridine derivatives have explored their non-linear optical (NLO) properties, which are relevant for optical switching applications. rsc.org These studies use TD-DFT to simulate absorption spectra and calculate parameters like hyperpolarizability. The results show that both chemical substitution and solvent polarity can be used to tune the FMO energy gap and hyperpolarizability, thereby modulating the NLO response. rsc.org For example, simulations revealed that for certain 2,7-naphthyridine derivatives, the peak absorption wavelength was red-shifted with extended substitution. rsc.org The effect of different solvents can be modeled using implicit models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium, or through more complex explicit solvent models. nih.govnih.govmdpi.com

Advanced Applications and Future Research Directions

1,7-Naphthyridine (B1217170) Derivatives in Chemical Biology Tools

Chemical biology tools are essential for dissecting complex biological processes at the molecular level. Derivatives of the 1,7-naphthyridine core are emerging as versatile platforms for the design of such tools, including fluorescent probes for imaging, and molecules for investigating the intricate interactions within biological systems.

Fluorescent Probes for Biological Systems

Naphthyridine derivatives are increasingly being recognized for their potential as fluorophores in the development of fluorescent probes. These probes can be designed to detect specific analytes or to visualize cellular components and processes. For instance, various derivatives of naphthyridines have been developed as "turn-on" fluorescent probes. A notable example involves 2,7-naphthyridine (B1199556) derivatives designed to detect thiophenol, a toxic industrial chemical. One such probe, AND-DNP, demonstrated a remarkable 240-fold fluorescence enhancement upon reacting with thiophenol, with a large Stokes shift of 225 nm and a rapid 30-second response time. benthamdirect.com This probe was successfully used to quantify thiophenol in water samples and to visualize it in living A549 cells and zebrafish. benthamdirect.com

Furthermore, the unique arrangement of hydrogen bond donors and acceptors in some naphthyridine derivatives makes them suitable for interacting with biological macromolecules. For example, 2,7-dialkylamino- nih.govekb.eg-naphthyridines have been synthesized and shown to be highly fluorescent compounds that can be used for staining and marking experiments in cells. nih.gov

Investigating Enzyme Binding Sites

The ability of 1,7-naphthyridine analogues to interact with enzyme active sites has made them valuable tools for enzymology and drug discovery. The specific hydrogen bonding patterns and shape complementarity of these molecules allow them to bind with high affinity and selectivity to target enzymes.

A study focusing on the kinase PIP4K2A, a potential therapeutic target in cancer, utilized a series of 1,7-naphthyridine analogues to probe its binding site. acs.org Through machine learning and molecular docking studies, researchers elucidated the key structural features responsible for inhibitory activity. The binding of these inhibitors was found to be modulated by hydrogen bonding, pi-pi stacking, and pi-cation interactions within the enzyme's active site. acs.org

In another example, 1,8-naphthyridine (B1210474) derivatives have been identified as potent dual inhibitors of alkaline phosphatase (ALP) and carbonic anhydrase (CA), enzymes implicated in bone disorders. ekb.eg Molecular docking studies confirmed that these compounds form strong binding interactions with the active sites of these enzymes, highlighting their potential for therapeutic development. ekb.eg The development of fluorescent nucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one scaffold also shows promise for investigating enzyme binding sites due to their powerful fluorescence properties. nih.gov

Probing Nucleic Acids

The planar structure and hydrogen-bonding capabilities of naphthyridine derivatives make them well-suited for interacting with nucleic acids. This has led to the development of innovative probes for DNA and RNA imaging and recognition.

Researchers have synthesized near-infrared fluorescent probes based on naphthyridine derivatives for imaging mitochondrial nucleic acids. nih.govresearchgate.net These probes exhibit an "OFF-ON" fluorescence response, meaning they only become fluorescent upon binding to DNA or RNA. One such probe showed a 143-fold increase in fluorescence intensity upon binding to DNA and a 127-fold increase with RNA, with emission maxima in the near-infrared region, which is advantageous for biological imaging. nih.gov These probes have been successfully used to target the mitochondria of fixed cells. nih.govresearchgate.net

Furthermore, naphthyridine derivatives have been designed to recognize specific features within nucleic acid structures. For example, a dimeric 2-amino-1,8-naphthyridine derivative, ANP77, was developed as a fluorescent probe that selectively targets internal loop motifs in RNA. mdpi.com Other naphthyridine-based molecules have been shown to bind to the minor groove of DNA, with binding constants as high as 5.3 × 107 M−1. nih.gov The enhancement of fluorescence upon binding allows for their use as DNA stains in techniques like gel electrophoresis. nih.gov There is also research into naphthyridine derivatives that can interact with abasic sites in DNA, which are locations where a nucleobase is missing. nih.gov

Potential as Building Blocks for Complex Molecular Architectures

Beyond their applications as discrete molecular tools, 1,7-naphthyridine derivatives serve as versatile synthons for the construction of more complex molecular systems. Their rigid, planar structure and the presence of nitrogen atoms that can be functionalized make them ideal candidates for creating compound libraries and developing novel functional materials.

Synthesis of Compound Libraries

The 1,7-naphthyridine scaffold is amenable to various chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening in drug discovery and chemical biology. The synthesis of a collection of forty-four 1,7-naphthyridine analogues for the investigation of PIP4K2A inhibitory activity demonstrates the utility of this scaffold in creating focused libraries. These compounds were synthesized using methods such as nucleophilic substitutions and Suzuki coupling reactions, highlighting the synthetic accessibility of diverse derivatives. acs.orgnih.gov

While not specific to the 1,7-isomer, the general principle of using naphthyridine scaffolds for library synthesis is well-established. For example, tetrahydro-1,5-naphthyridines have been used as a platform to create a 24-membered library by reacting the N1 nitrogen with a variety of electrophiles, including isocyanates, epoxides, and in cross-coupling reactions. This approach showcases the potential for generating significant molecular diversity from a common core structure.

Development of Functional Materials (e.g., polymers)

The optoelectronic properties and structural rigidity of the naphthyridine core suggest its potential for incorporation into functional materials such as polymers and organic light-emitting diodes (OLEDs). The electron-deficient nature of the diazine rings can be tuned through substitution, influencing the material's electronic and photophysical properties.

While direct examples of polymers based on 1,7-naphthyridin-6-amine (B1612697) are not yet prevalent, related naphthyridine isomers have shown promise. For instance, research into 1,5-naphthyridine (B1222797) derivatives has demonstrated their utility in creating conjugated polymers. The synthesis of a 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione provides a key intermediate that can undergo polymerization through coupling reactions. This indicates a viable strategy for integrating the naphthyridine unit into polymer backbones for applications in electronics and photonics. Naphthyridine derivatives, in general, are also explored as luminescent materials for molecular recognition and in the fabrication of OLEDs. researchgate.net The continued exploration of synthetic methodologies for functionalizing the 1,7-naphthyridine ring system will undoubtedly lead to the development of novel materials with tailored properties.

Exploration of Natural Product-Inspired Naphthyridines

The intricate molecular architectures of natural products have long served as a source of inspiration for the development of new therapeutic agents. Naphthyridine alkaloids, isolated from a variety of terrestrial and marine organisms, represent a promising frontier in this endeavor. mdpi.comnih.govnih.gov These naturally occurring compounds exhibit a wide range of biological activities, including anti-infective, anticancer, and neurological effects, making them attractive scaffolds for medicinal chemistry. nih.govnih.gov

Researchers are increasingly turning to these natural templates to design and synthesize novel naphthyridine derivatives with enhanced potency and selectivity. The structural diversity of naphthyridine alkaloids, which includes different isomers of the naphthyridine core, provides a rich platform for the development of new drugs. nih.gov

One notable class of naturally derived naphthyridines is the canthinone-type alkaloids, which are primarily isolated from plants of the Rutaceae and Simaroubaceae families. nih.gov Canthin-6-one (B41653), a major member of this group, has demonstrated immunomodulatory and anticancer properties. nih.gov Another significant group is the aaptamine-related compounds, sourced from marine sponges, which have shown potential as anticancer agents. nih.gov

The exploration of these natural product-inspired naphthyridines is not limited to the direct isolation and evaluation of these compounds. A key aspect of this research involves the synthesis of analogues and derivatives that retain the core pharmacophore of the natural product while allowing for the optimization of pharmacokinetic and pharmacodynamic properties. This approach has the potential to yield new drug candidates with improved efficacy and reduced toxicity.

Table 1: Examples of Bioactive Naphthyridine Alkaloids from Natural Sources

Alkaloid NameIsomer TypeNatural SourceReported Biological Activity
Canthin-6-one1,5-NaphthyridinePlants (Rutaceae, Simaroubaceae), FungiImmunomodulatory, Anticancer nih.gov
10-methoxycanthin-6-one1,5-NaphthyridineEurycoma longifoliaAnticancer, Antifungal nih.gov
Quassidine E1,5-NaphthyridinePicrasma quassioidesAnti-inflammatory nih.gov
Aaptamine1,6-Naphthyridine (B1220473)Marine Sponges (Aaptos spp.)Anticancer nih.gov
Bisleuconothine A1,7-NaphthyridineLeuconotis griffithii (bark)Antiproliferative (colon cancer) nih.gov
Lophocladine A2,7-NaphthyridineLophocladia sp. (marine red alga)NMDA receptor affinity, delta-opioid receptor antagonist researchgate.net
Lophocladine B2,7-NaphthyridineLophocladia sp. (marine red alga)Cytotoxic (lung and breast cancer) researchgate.net
VeranamineBenzo[c] nih.govtandfonline.comnaphthyridineVerongula rigida (marine sponge)Antianxiety, Antidepressant mdpi.com

Unexplored Biological Targets and Pathways

While the antimicrobial and anticancer properties of naphthyridines have been extensively studied, a vast landscape of unexplored biological targets and pathways remains. researchgate.netnih.gov The unique structural features of the naphthyridine scaffold, including its ability to act as a hydrogen bond donor and acceptor, make it a versatile platform for interacting with a wide range of biological macromolecules. ontosight.ai

Future research is poised to investigate the potential of naphthyridine derivatives to modulate novel therapeutic targets. One area of significant interest is in the field of neuroscience. For instance, certain naphthyridine alkaloids have already demonstrated affinity for serotonin (B10506) and NMDA receptors, suggesting their potential as treatments for anxiety and depression. mdpi.com Further exploration of the interactions between naphthyridine derivatives and various G-protein coupled receptors (GPCRs), ion channels, and enzymes within the central nervous system could lead to the discovery of new treatments for a variety of neurological and psychiatric disorders.

Another promising avenue of research is the targeting of protein-protein interactions (PPIs). The Son of Sevenless (SOS) proteins, which are guanine (B1146940) nucleotide exchange factors that play a critical role in the KRAS signaling pathway, represent a compelling target. nih.gov Novel 1,7-naphthyridine derivatives have been identified as potent SOS1 inhibitors, demonstrating the potential of this scaffold to disrupt key signaling cascades implicated in cancer. nih.gov

Furthermore, the role of naphthyridines as inhibitors of various kinases continues to be an active area of investigation. researchgate.net By designing derivatives that selectively target specific kinases involved in disease pathogenesis, it may be possible to develop more effective and less toxic therapies for a range of conditions, including cancer, inflammatory disorders, and autoimmune diseases.

The exploration of these unexplored biological targets and pathways will require a multidisciplinary approach, combining medicinal chemistry, chemical biology, and computational modeling. The use of high-throughput screening and structure-based drug design will be instrumental in identifying and optimizing novel naphthyridine-based modulators of these emerging targets.

Table 2: Potential Unexplored Biological Targets for Naphthyridine Derivatives

Target ClassSpecific Example(s)Potential Therapeutic Area
G-Protein Coupled Receptors (GPCRs)Serotonin (5-HT) Receptors, Opioid ReceptorsNeuroscience (Depression, Anxiety, Pain) mdpi.comresearchgate.net
Ion ChannelsNMDA ReceptorsNeuroscience (Neurological Disorders) researchgate.net
Protein-Protein Interactions (PPIs)KRAS-SOS1 InteractionOncology (KRAS-mutated cancers) nih.gov
KinasesVariousOncology, Inflammation, Autoimmune Diseases researchgate.net
EnzymesCytochrome P450Drug Metabolism and Development researchgate.net

Green Chemistry Approaches in Naphthyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and improve efficiency. benthamscience.com The development of environmentally benign methods for the synthesis of naphthyridines is a key area of focus for contemporary organic chemists. researchgate.net

Traditional methods for synthesizing heterocyclic compounds often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation. researchgate.net In contrast, green chemistry approaches aim to utilize safer solvents, reduce energy consumption, and employ catalytic methods to improve atom economy. benthamscience.com

One promising green approach to naphthyridine synthesis is the use of microwave irradiation. derpharmachemica.com Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. derpharmachemica.com This technology has been successfully applied to the synthesis of 2,6-naphthyridines in an efficient and environmentally friendly manner. derpharmachemica.com

The use of water as a reaction solvent is another cornerstone of green chemistry. rsc.org The Friedländer reaction, a classic method for synthesizing quinolines and naphthyridines, has been successfully adapted to be performed in water, offering a much greener alternative to traditional organic solvents. rsc.org Furthermore, the development of one-pot, multicomponent reactions (MCRs) represents a highly efficient and sustainable strategy for the synthesis of complex naphthyridine derivatives. tandfonline.comrsc.org MCRs allow for the construction of multiple chemical bonds in a single step, reducing the number of synthetic operations and minimizing waste. researchgate.net

The use of recyclable catalysts, such as SiO2/Fe3O4@GO, in the synthesis of naphthyridines further enhances the green credentials of these methods. tandfonline.com These catalysts can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. tandfonline.com Additionally, mechanochemistry, which utilizes mechanical force to drive chemical reactions, offers a solvent-free alternative for the synthesis of aza-heterocycles. researchgate.net

As the demand for sustainable chemical manufacturing grows, the adoption of these green chemistry approaches will be crucial for the future production of naphthyridine-based pharmaceuticals.

Table 3: Green Chemistry Methodologies in Naphthyridine Synthesis

Green Chemistry ApproachKey FeaturesExample Application in Naphthyridine Synthesis
Microwave-Assisted SynthesisReduced reaction times, improved yields, lower energy consumption. derpharmachemica.comSynthesis of 2,6-naphthyridine (B1209661) derivatives. derpharmachemica.com
Use of Water as a SolventEnvironmentally benign, low cost, readily available. rsc.orgFriedländer reaction for the synthesis of substituted 1,8-naphthyridines. rsc.org
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced waste. tandfonline.comresearchgate.netOne-pot synthesis of functionalized mdpi.comrsc.orgnaphthyridine derivatives. rsc.org
Recyclable CatalystsReduced catalyst waste, lower cost. tandfonline.comUse of SiO2/Fe3O4@GO in the synthesis of novel naphthyridines. tandfonline.com
Solvent-Free ReactionsElimination of solvent waste, simplified purification. researchgate.netMechanochemical synthesis of aza-heterocycles. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.